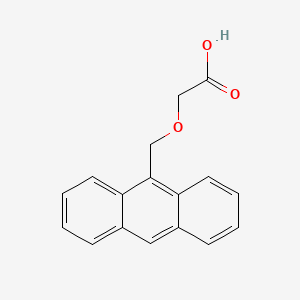
2-(9-Anthracenylmethoxy)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9-Anthracenylmethoxy)-acetic acid (2-AMAA) is a synthetic compound with a wide range of applications in scientific research. It has been used in studies on biochemical and physiological effects, as well as in experiments to explore the mechanism of action and the advantages and limitations of lab experiments.
Wissenschaftliche Forschungsanwendungen
2-(9-Anthracenylmethoxy)-acetic acid has been used in a variety of scientific research applications, including studies on the mechanism of action of pharmaceuticals, the biochemical and physiological effects of drugs, and the advantages and limitations of lab experiments. It has also been used in studies to explore the efficacy of new drugs, as well as to investigate the potential toxicity of compounds.
Wirkmechanismus
The mechanism of action of 2-(9-Anthracenylmethoxy)-acetic acid is not yet fully understood. However, it is believed that the compound interacts with proteins and enzymes in the body, and may play a role in the regulation of cellular processes. It has also been suggested that 2-(9-Anthracenylmethoxy)-acetic acid may act as an inhibitor of certain enzymes, and may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-(9-Anthracenylmethoxy)-acetic acid has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties, as well as to have an effect on the central nervous system. It has also been shown to have an effect on the metabolism of glucose, and to be involved in the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(9-Anthracenylmethoxy)-acetic acid is a useful tool for laboratory experiments, due to its wide range of applications and its relatively low cost. However, there are some limitations to its use in experiments, such as its potential to cause irritation to the eyes and skin, and its potential to interact with other compounds. It is also important to note that 2-(9-Anthracenylmethoxy)-acetic acid is a synthetic compound, and should not be used in human or animal studies.
Zukünftige Richtungen
There are a number of potential future directions for research into 2-(9-Anthracenylmethoxy)-acetic acid. These include further exploration of the mechanism of action of the compound, as well as studies to investigate its potential therapeutic applications. Furthermore, research could also focus on the development of new synthesis methods, as well as the development of new analytical techniques to better understand the biochemical and physiological effects of 2-(9-Anthracenylmethoxy)-acetic acid. Finally, further research could also focus on the potential toxicity of the compound, as well as its potential interactions with other compounds.
Synthesemethoden
2-(9-Anthracenylmethoxy)-acetic acid can be synthesized from 9-anthracene-carboxylic acid and methanol, using a base-catalyzed condensation reaction. This reaction requires the use of an appropriate base, such as potassium carbonate or sodium hydroxide, and a solvent, such as ethanol or water. The reaction is typically carried out at temperatures between 60 and 100°C, and the product is purified by recrystallization.
Eigenschaften
IUPAC Name |
2-(anthracen-9-ylmethoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-17(19)11-20-10-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)16/h1-9H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQQERYGHQCVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(anthracen-9-ylmethoxy)acetic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

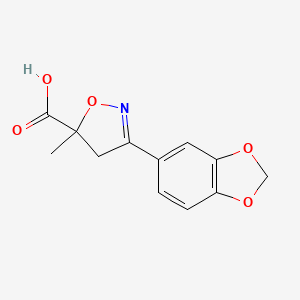
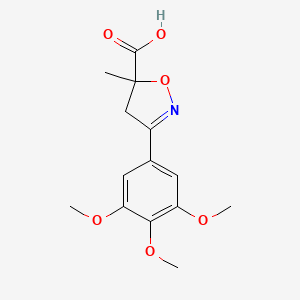
![5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350234.png)


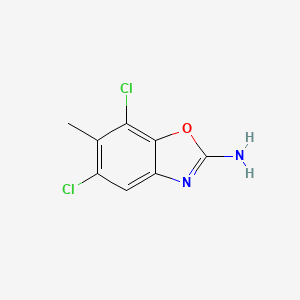
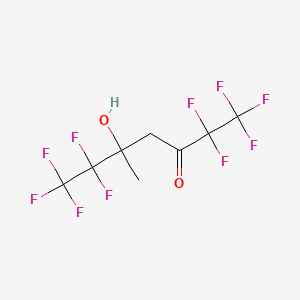
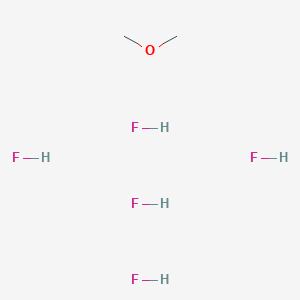
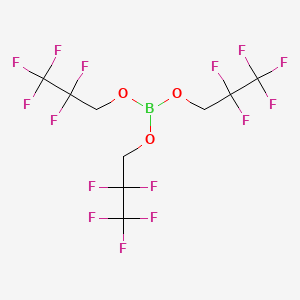
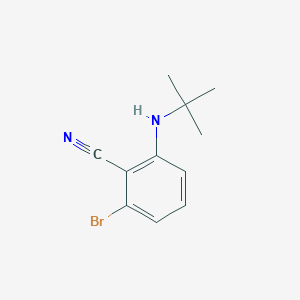
![3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6350316.png)
![[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride; 95%](/img/structure/B6350319.png)

